1-(Phenylcyclopropylcarbonyl)piperazine
Description
1-(Phenylcyclopropylcarbonyl)piperazine is a piperazine derivative characterized by a phenylcyclopropylcarbonyl substituent attached to the piperazine ring.
Properties
Molecular Formula |
C14H18N2O |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
(1-phenylcyclopropyl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C14H18N2O/c17-13(16-10-8-15-9-11-16)14(6-7-14)12-4-2-1-3-5-12/h1-5,15H,6-11H2 |
InChI Key |
WWOZMOHTPWJWDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)N3CCNCC3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural features, receptor interactions, and applications of 1-(Phenylcyclopropylcarbonyl)piperazine and its analogs:
Pharmacological Profiles
Receptor Selectivity :
- mCPP and TFMPP exhibit affinity for 5-HT1B/1C receptors, with TFMPP showing greater lipophilicity due to the trifluoromethyl group . In contrast, the cyclopropane and carbonyl groups in this compound may favor interactions with 5-HT1A or dopaminergic receptors, akin to rigid analogs like GBR 12909 .
- SA4503 demonstrates sigma-1 receptor agonism, a target absent in other listed compounds, highlighting how substituent bulk and electronic properties dictate receptor specificity .
- Behavioral Effects: mCPP and TFMPP were historically used recreationally for MDMA-like effects but replaced by cathinones due to safety concerns .
Physicochemical Properties
- Solubility and Stability: The carbonyl group in this compound may improve water solubility compared to nonpolar analogs like TFMPP. However, the cyclopropane ring could increase hydrophobicity, requiring formulation optimization .
- Synthetic Accessibility : While SA4503 is synthesized via sequential acylation and reduction , the cyclopropane ring in this compound likely necessitates specialized reagents (e.g., Simmons-Smith conditions), complicating large-scale production.
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